molecular formula C16H12O2 B074847 1,4-Dimethylanthraquinone CAS No. 1519-36-4

1,4-Dimethylanthraquinone

Cat. No.: B074847
CAS No.: 1519-36-4
M. Wt: 236.26 g/mol
InChI Key: DVFAVJDEPNXAME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Dimethylanthraquinone is an organic compound with the molecular formula C16H12O2. It is a derivative of anthraquinone, characterized by the presence of two methyl groups at the 1 and 4 positions on the anthraquinone skeleton. This compound appears as a yellow fluffy powder and is known for its applications in various fields, including organic electronics and medicinal chemistry .

Mechanism of Action

Target of Action

1,4-Dimethylanthraquinone (C16H12O2) is a chemical compound that has been studied for its potential applications in various fields . The primary targets of this compound are DNA sequences, where it has been shown to cross-link to complementary sequences of DNA . This interaction is facilitated by non-covalent interactions, which stabilize the spontaneous hybridization of the target and probe sequences .

Mode of Action

The mode of action of this compound involves the covalent modification of the target DNA sequences. This is achieved through exposure to near UV light, which induces the formation of cross-linked duplexes . The reaction is dependent on the first unpaired nucleotide extended beyond the duplex formed by the association of the target and probe . The overall site and nucleotide selectivity seems to originate from the chemical requirements of cross-linking .

Biochemical Pathways

It is known that the compound has the ability to alkylate nucleic acids, generating highly reactive quinone methide intermediates under the control of light, enzymatic reduction, anion concentration, and the biological target itself .

Result of Action

The result of this compound’s action is the formation of cross-linked duplexes with DNA sequences . This can potentially interfere with the normal functioning of the DNA, leading to various molecular and cellular effects.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s ability to cross-link to DNA sequences is induced by exposure to near UV light . Additionally, factors such as time dependency, temperature, solvent type, counterions, and pH levels can influence the behavior of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dimethylanthraquinone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 1,4-dimethylbenzene with phthalic anhydride, followed by cyclization and oxidation steps. The reaction typically requires a Lewis acid catalyst such as aluminum chloride and is carried out under anhydrous conditions .

Another method involves the direct methylation of anthraquinone using methyl iodide in the presence of a strong base like potassium carbonate. This reaction is usually performed in an aprotic solvent such as dimethylformamide .

Industrial Production Methods

In industrial settings, this compound is often produced through large-scale Friedel-Crafts acylation processes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethylanthraquinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted anthraquinones, hydroquinones, and other oxygenated derivatives. These products are valuable intermediates in the synthesis of dyes, pigments, and pharmaceuticals .

Comparison with Similar Compounds

1,4-Dimethylanthraquinone can be compared with other anthraquinone derivatives such as:

  • 1,5-Dimethylanthraquinone
  • 1,8-Dimethylanthraquinone
  • 2,6-Dimethylanthraquinone

These compounds share similar chemical properties but differ in their substitution patterns, leading to variations in their reactivity and applications. For instance, this compound is unique in its ability to form stable complexes with DNA, making it particularly useful in medicinal chemistry .

Properties

IUPAC Name

1,4-dimethylanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O2/c1-9-7-8-10(2)14-13(9)15(17)11-5-3-4-6-12(11)16(14)18/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVFAVJDEPNXAME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9061750
Record name 9,10-Anthracenedione, 1,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9061750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1519-36-4
Record name 1,4-Dimethyl-9,10-anthracenedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1519-36-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9,10-Anthracenedione, 1,4-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001519364
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9,10-Anthracenedione, 1,4-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 9,10-Anthracenedione, 1,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9061750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4-Dimethylanthraquinone
Reactant of Route 2
1,4-Dimethylanthraquinone
Reactant of Route 3
Reactant of Route 3
1,4-Dimethylanthraquinone
Reactant of Route 4
1,4-Dimethylanthraquinone
Reactant of Route 5
Reactant of Route 5
1,4-Dimethylanthraquinone
Reactant of Route 6
Reactant of Route 6
1,4-Dimethylanthraquinone
Customer
Q & A

Q1: How does the structure of 1,4-Dimethylanthraquinone influence its photochemical reactivity?

A: The addition of methyl groups to the anthraquinone backbone in this compound introduces steric strain. This strain affects the molecule's photochemical behavior. Research comparing this compound to a sterically hindered analog, 1,4-hexyl-bridged anthraquinone, has investigated the impact of this structural feature on photoinduced intramolecular hydrogen-atom transfer. [] This type of comparative study highlights how subtle modifications to the parent anthraquinone structure can lead to significant differences in reactivity.

Q2: What insights have been gained from studying the barriers to rotation of the methyl groups in this compound?

A: Researchers have used techniques like solid-state NMR to investigate the rotational barriers of the methyl groups in this compound. [] These studies, conducted in the context of related compounds like 4-methylacridine and 1,4-dimethylanthracene, provide information about the molecule's conformational dynamics. Understanding these dynamics can be crucial in comprehending how this compound might interact with other molecules or within specific chemical environments.

Q3: What are the implications of the observed intramolecular hydrogen-atom abstraction in photoexcited this compound?

A: Studies have shown that upon photoexcitation, this compound undergoes intramolecular hydrogen-atom abstraction. [] This process is significant because it can initiate a cascade of subsequent reactions, leading to the formation of various products. Investigating this photochemical behavior is essential for understanding the potential applications and reactivity of this compound in photochemical systems.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.